molecular formula C8H7ClF2N2 B1522009 2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride CAS No. 1193388-75-8

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride

Cat. No.: B1522009
CAS No.: 1193388-75-8
M. Wt: 204.6 g/mol
InChI Key: HNFVLFYFBBANER-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride (CAS 1193388-75-8) is a valuable building block in medicinal chemistry for the synthesis of fluorinated phenylalanine analogues . The incorporation of fluorine into amino acids like phenylalanine is a established strategy to modulate the biophysical and chemical properties of bioactive peptides and potential therapeutic agents . Fluorinated phenylalanines can enhance metabolic stability, influence protein-protein interactions, and increase the lipophilicity and binding affinity of peptide-based pharmaceuticals . This compound, with fluorine atoms at the 3- and 4- positions of the phenyl ring, serves as a key synthetic intermediate for developing enzyme inhibitors and for use in positron emission tomography (PET) imaging probes . As a nitrile-functionalized precursor, it offers versatile routes for further chemical modification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFVLFYFBBANER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-75-8
Record name 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride
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Biological Activity

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a 3,4-difluorophenyl group attached to an amino and nitrile functional group. The presence of fluorine atoms can enhance lipophilicity and receptor binding affinity, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may interact with several biological pathways:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, particularly in neurotransmitter systems.

Antiparasitic Activity

Studies have explored the efficacy of related compounds against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of diaminothiazoles were developed, demonstrating significant potency against the parasite. Although not directly tested, structural similarities suggest potential activity for this compound in similar contexts .

Antitumor Activity

In vitro studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds targeting JAK2 and FLT3 demonstrated IC50 values in the low nanomolar range, indicating strong antitumor potential . The structural features of this compound may confer similar properties.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is essential for evaluating the therapeutic potential:

  • Absorption : Preliminary data suggest good solubility profiles.
  • Distribution : The compound's ability to penetrate biological membranes may be enhanced by its fluorinated structure.
  • Metabolism : The metabolic pathways remain largely uncharacterized but are critical for determining efficacy and safety.
  • Excretion : Expected to follow typical pathways for small organic compounds; further studies are needed.

Case Studies and Research Findings

A review of literature reveals several case studies where similar compounds have been evaluated:

  • Cytotoxicity Studies : Compounds with analogous structures were subjected to cytotoxicity assays against various cancer cell lines. Results indicated a dose-dependent response with significant inhibition at higher concentrations .
    CompoundCell LineIC50 (µM)
    Compound AA5491.5
    Compound BHeLa0.8
  • In Vivo Efficacy : In animal models, related compounds showed promising results in reducing tumor size and improving survival rates. For example, a study demonstrated complete tumor regression in 30% of treated mice after administration .

Scientific Research Applications

Overview

2-Amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a difluorophenyl group, contributes to its biological activity and makes it a candidate for various therapeutic applications. This article explores the scientific research applications of this compound, including its biological activity, pharmacokinetics, and case studies highlighting its efficacy.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets. Notably, it may serve as an inhibitor of specific enzymes involved in metabolic pathways and modulate receptor activity in neurotransmitter systems .

Antitumor Activity

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For instance, compounds targeting JAK2 and FLT3 exhibited low nanomolar IC50 values, indicating strong antitumor potential. The structural features of this compound may confer similar properties.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary data suggest good solubility profiles.
  • Distribution : Enhanced ability to penetrate biological membranes due to its fluorinated structure.
  • Metabolism : Metabolic pathways remain largely uncharacterized; further studies are necessary.
  • Excretion : Expected to follow typical pathways for small organic compounds.

Cytotoxicity Studies

Compounds with analogous structures have been subjected to cytotoxicity assays against various cancer cell lines. Results indicated a dose-dependent response with significant inhibition at higher concentrations.

CompoundCell LineIC50 (µM)
Compound AA5491.5
Compound BHeLa0.8

In Vivo Efficacy

In animal models, related compounds have shown promising results in reducing tumor size and improving survival rates. For example, one study demonstrated complete tumor regression in 30% of treated mice after administration of a related compound .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s primary reactive sites include:

  • Primary amino group (–NH₂): Participates in nucleophilic reactions.

  • Nitrile group (–C≡N): Susceptible to hydrolysis, reduction, or cyclization.

  • Aromatic difluorophenyl ring : Directs electrophilic substitution reactions.

Nucleophilic Reactions of the Amino Group

The amino group undergoes typical reactions such as:

Reaction TypeExampleConditions
AcylationFormation of amides with acyl chloridesBase catalysis (e.g., NaOH)
AlkylationReaction with alkyl halidesPolar aprotic solvents
CondensationSchiff base formation with aldehydesMild heating

For instance, in analogous compounds like 2-amino-N-(3,4-difluorophenyl)acetamide hydrochloride (CID 16790478), acylation reactions are employed to modify the amino group for pharmacological studies .

Nitrile Group Transformations

The nitrile functionality exhibits versatility:

Hydrolysis

  • Acidic conditions : Converts nitrile to carboxylic acid.
    R–C≡NH3O+R–COOH\text{R–C≡N} \xrightarrow{H_3O^+} \text{R–COOH}

  • Basic conditions : Forms amides or carboxylates.

Cyclopropanation

In synthetic pathways for cyclopropane derivatives (e.g., 2-(3,4-difluorophenyl)cyclopropanamine ), nitriles undergo cyclopropanation using trimethylsulfoxonium iodide under basic conditions (NaH/DMSO) .

Reduction

Catalytic hydrogenation (e.g., H₂/Pd) reduces nitriles to primary amines:
R–C≡NH2R–CH₂–NH₂\text{R–C≡N} \xrightarrow{H_2} \text{R–CH₂–NH₂}

Electrophilic Aromatic Substitution

The difluorophenyl ring directs substitution to specific positions:

PositionReactivityExample Reaction
ParaActivated by electron-withdrawing FNitration, sulfonation
MetaLess favored due to steric effectsHalogenation under forcing conditions

Experimental data from XRD and LC-MS analyses in cyclopropane syntheses confirm the stability of fluorinated aromatic systems under reflux conditions .

Mechanistic Insights from Analogous Systems

A study on quinoline-4-carboxylic acid synthesis (ACS Omega, 2020) reveals that nitrile-containing intermediates participate in:

  • Imine formation : Attack by nucleophiles (e.g., naphthylamine) on activated aldehydes .

  • Cyclization : Facilitated by catalysts like Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride .

Stability and Reaction Optimization

Key parameters influencing reactivity:

  • pH : Amino group protonation (pH < 7) reduces nucleophilicity.

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance nitrile reactivity.

  • Temperature : Cyclization and hydrolysis require controlled heating (60–110°C) .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

Compound Name Substituent Positions Halogen Type Molecular Formula Molecular Weight (g/mol) CAS Number Reference ID
2-Amino-2-(2,4-difluorophenyl)acetonitrile 2,4-difluoro Fluorine C₈H₆F₂N₂ 180.15 189138-13-4
2-Amino-2-(2,6-difluorophenyl)acetonitrile hydrochloride 2,6-difluoro Fluorine C₈H₇ClF₂N₂ 204.60 2703752-43-4
2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride 3,4-dichloro Chlorine C₈H₇Cl₃N₂ 237.51 40658-57-9

Key Observations :

  • Halogen Type : Fluorine (lower atomic weight, higher electronegativity) vs. chlorine (bulkier, stronger inductive effects). Fluorinated analogs may exhibit enhanced metabolic stability in pharmaceutical applications.
  • Substituent Positions :
    • 3,4-Difluoro: Adjacent substituents create steric and electronic effects that may influence binding affinity in receptor interactions.
    • 2,4-Difluoro: Para and meta positions reduce steric hindrance compared to ortho-substituted analogs.
    • 2,6-Difluoro: Symmetric substitution may enhance crystallinity or solubility in hydrochloride form .

Physicochemical Properties

Solubility and Stability
  • Hydrochloride Salts : The hydrochloride form (e.g., 2,6-difluoro analog) improves water solubility compared to free bases, critical for formulation in drug development .
  • Thermal Stability : Dichlorophenyl analogs (e.g., CAS 40658-57-9) may exhibit higher melting points due to chlorine’s polarizability, though direct data for the 3,4-difluoro compound is unavailable .
Spectroscopic Characteristics
  • Nitrile Group : Stretching vibrations in IR spectra (~2250 cm⁻¹) are consistent across analogs.
  • Aromatic Protons : NMR chemical shifts vary with halogen positions. For example, 2,4-difluoro substituents deshield aromatic protons more than 3,4-difluoro due to resonance effects .

Preparation Methods

Halogenated Ketone Intermediate Formation

  • Starting Material: 1,2-difluorobenzene
  • Reaction: Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride (AlCl3)
  • Product: 2-chloro-1-(3,4-difluorophenyl)ethanone
  • Significance: This step introduces a keto group adjacent to the aromatic ring and a reactive chlorine substituent for further transformations.

Reduction and Cyclopropanation

  • The keto group is reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex, yielding 2-chloro-1-(3,4-difluorophenyl)ethanol with high enantiomeric excess.
  • Subsequent reaction with triethylphosphonoacetate and sodium hydride in toluene produces a cyclopropyl carboxylate intermediate.

Conversion to Amino Derivative

  • The ester intermediate is converted to an amide by treatment with methyl formate and ammonia.
  • The amide is then subjected to base (sodium hydroxide) and sodium hypochlorite to form the cyclopropylamine derivative.
  • This process yields (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride, a close analog structurally related to the target compound.

Specific Preparation of this compound

While the above routes focus on cyclopropylamine derivatives, the preparation of the acetonitrile hydrochloride involves related but distinct steps:

Direct Synthesis via Nucleophilic Substitution and Cyanation

  • The chlorinated intermediate (2-chloro-1-(3,4-difluorophenyl)ethanone or ethanol derivatives) can be converted to the nitrile by nucleophilic substitution using cyanide sources under controlled conditions.
  • The amino group is introduced via reductive amination or by displacement reactions involving ammonia or amine sources.
  • The hydrochloride salt is formed by treatment with hydrochloric acid to stabilize the amino nitrile compound.

Reduction of Corresponding Ketones or Aldehydes

  • Reduction of 3,4-difluoroacetophenone derivatives using chiral catalysts (e.g., chiral borane complexes) produces enantioselective amino alcohols, which can be converted to the nitrile via dehydration or substitution reactions.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Friedel-Crafts Acylation Chloroacetyl chloride, AlCl3, solvent (e.g., DCM) Produces chloroketone intermediate
Reduction Chiral oxazaborolidine catalyst, borane dimethylsulfide High enantiomeric excess
Cyclopropanation Triethylphosphonoacetate, NaH, toluene Forms cyclopropyl carboxylate
Amide Formation Methyl formate, ammonia Converts ester to amide
Amination NaOH, NaOCl Produces cyclopropylamine derivative
Cyanation / Nitrile Formation Cyanide salts (e.g., NaCN), appropriate solvent Converts halogenated intermediates to nitrile
Hydrochloride Salt Formation HCl (aqueous or gas) Stabilizes amino nitrile compound

Industrial and Enzymatic Methods

  • Industrial synthesis may employ enzymatic reduction using carbonyl reductases for high specificity and yield under mild aqueous conditions.
  • Enzymatic methods offer environmentally friendly alternatives to chemical reductions, improving enantioselectivity and reducing hazardous waste.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Friedel-Crafts Acylation + Reduction Chloroacetyl chloride, AlCl3; chiral borane catalyst High regio- and enantioselectivity Requires careful control of conditions
Cyclopropanation Route Triethylphosphonoacetate, NaH, methyl formate, NaOH, NaOCl Produces related cyclopropylamine intermediates Multi-step, complex purification
Nucleophilic Cyanation NaCN or other cyanide sources Direct introduction of nitrile group Toxic cyanide handling
Enzymatic Reduction Carbonyl reductases in aqueous medium Eco-friendly, high specificity Enzyme cost and stability

Research Findings and Notes

  • The use of chiral oxazaborolidine catalysts in reductions is well documented to provide high enantiomeric purity in the resulting amino alcohols, which are key intermediates for subsequent nitrile formation.
  • The industrially applicable processes prioritize non-explosive, environmentally benign reagents, such as sodium hypochlorite and ammonia, for amide and amine formation steps.
  • Crystalline hydrochloride salts of these amino nitrile compounds can be isolated directly without requiring isolation of the free base, facilitating handling and purification.
  • The synthetic routes described are also relevant for the preparation of pharmaceutical intermediates like ticagrelor, emphasizing their practical significance.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-amino-2-(3,4-difluorophenyl)acetonitrile hydrochloride?

Answer:
The compound is typically synthesized via the Strecker amino acid synthesis or modified nitrile-forming reactions. A plausible route involves:

  • Step 1: Reacting 3,4-difluorobenzaldehyde with ammonium chloride and sodium cyanide under acidic conditions to form the α-aminonitrile intermediate.
  • Step 2: Hydrochloride salt formation via HCl treatment to enhance stability and solubility .
  • Critical Parameters: Temperature control (0–5°C) to minimize side reactions, and stoichiometric excess of NH₄Cl to drive the reaction .

Basic: Why is the hydrochloride salt form preferred in research applications?

Answer:
The hydrochloride form improves:

  • Solubility: Enhanced aqueous solubility for in vitro assays (e.g., enzymatic studies).
  • Stability: Reduced hygroscopicity and degradation during storage.
  • Crystallinity: Facilitates characterization via X-ray diffraction .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • HPLC: Quantifies purity (>95% typical) and detects polar byproducts (e.g., unreacted aldehyde) .
  • NMR: ¹H/¹³C NMR confirms regiochemistry of fluorine substitution and nitrile group presence. Key signals:
    • Aromatic protons: δ 6.8–7.2 ppm (split due to 3,4-difluoro substitution).
    • NH₂ group: δ 5.5–6.0 ppm (broad, exchanges with D₂O) .
  • HRMS: Validates molecular weight (theoretical [M+H]⁺: 204.60 g/mol) .

Advanced: How are regioselectivity challenges addressed during fluorination or functionalization?

Answer:

  • Electrophilic Fluorination: Use of directed ortho-metalation (DoM) with LiTMP to selectively introduce fluorine at the 3,4-positions .
  • Protecting Groups: Temporary protection of the amino group with Boc to prevent undesired side reactions during nitrile formation .
  • Reagent Optimization: Fluorodehydroxylation using DAST (diethylaminosulfur trifluoride) to retain stereochemical integrity .

Advanced: What strategies are used to evaluate biological activity and mechanism of action?

Answer:

  • Target Engagement Assays:
    • Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., Km/Vmax analysis).
    • Receptor Binding: Radioligand displacement assays (e.g., 5-HT₂C receptor, given structural analogs in difluorophenyl amines) .
  • Cellular Uptake Studies: LC-MS quantification of intracellular concentrations to correlate efficacy with pharmacokinetics .

Advanced: How can computational modeling guide derivatization for improved pharmacological properties?

Answer:

  • Docking Simulations: Predict binding affinity to targets (e.g., serotonin receptors) using Schrödinger Suite or AutoDock. Focus on:
    • Fluorine’s electrostatic interactions with hydrophobic pockets.
    • Nitrile’s hydrogen-bonding potential .
  • QSAR Modeling: Correlate substituent effects (e.g., para-F vs. meta-F) with logP and IC₅₀ values to prioritize analogs .

Data Contradiction: How should researchers resolve discrepancies in reported purity or spectral data?

Answer:

  • Reproducibility Checks: Replicate synthesis under inert atmosphere (argon) to rule out oxidation artifacts.
  • Byproduct Analysis: Use LC-MS to identify common impurities (e.g., hydrolyzed nitrile to amide).
  • Cross-Validation: Compare NMR chemical shifts with structurally related compounds (e.g., 2,6-difluoro analog) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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